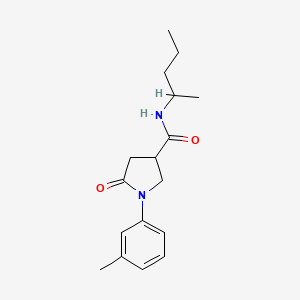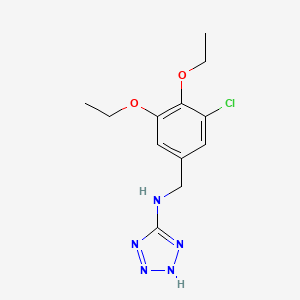![molecular formula C12H16ClNO2S B4427429 1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4427429.png)
1-[(4-chlorobenzyl)sulfonyl]piperidine
Vue d'ensemble
Description
1-[(4-chlorobenzyl)sulfonyl]piperidine, also known as CBPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of sulfonyl-containing compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]piperidine is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. In particular, this compound has been shown to inhibit the activity of human carbonic anhydrase II, which is an enzyme that plays a crucial role in various physiological processes, such as acid-base regulation and ion transport. This compound may also interact with other proteins or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, such as antitumor, antiviral, and anti-inflammatory activities. In particular, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus. In addition, this compound has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chlorobenzyl)sulfonyl]piperidine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility in various reactions. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling and disposal. In addition, this compound may not be suitable for certain reactions or applications due to its specific chemical properties.
Orientations Futures
There are several future directions for the research and development of 1-[(4-chlorobenzyl)sulfonyl]piperidine. One direction is to further investigate its potential applications in medicinal chemistry, such as the development of new anticancer or antiviral agents. Another direction is to explore its potential applications in material science, such as the synthesis of new porous materials or catalysts. In addition, further studies are needed to understand the mechanism of action of this compound and its interactions with other proteins or receptors in the body. Finally, the potential toxicity and environmental impact of this compound should be carefully evaluated and addressed in future research.
Applications De Recherche Scientifique
1-[(4-chlorobenzyl)sulfonyl]piperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to possess antitumor, antiviral, and anti-inflammatory activities. It has also been used as a precursor for the synthesis of other biologically active compounds, such as CBPQ and CBPA. In organic synthesis, this compound has been used as a reagent for the synthesis of sulfonamides, sulfones, and other sulfonyl-containing compounds. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks and other porous materials.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-12-6-4-11(5-7-12)10-17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPHUNLHRCPMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B4427359.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4427362.png)
![N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4427367.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427396.png)

![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4427409.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4427421.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427434.png)



![5-methyl-3-[2-(4-morpholinyl)ethyl]-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4427454.png)